Formylmethionyl-leucyl-phenylalanine methyl ester

Catalog No.
S750654
CAS No.
65929-03-5
M.F
C22H33N3O5S
M. Wt
451.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formylmethionyl-leucyl-phenylalanine methyl ester

CAS Number

65929-03-5

Product Name

Formylmethionyl-leucyl-phenylalanine methyl ester

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Molecular Formula

C22H33N3O5S

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1

InChI Key

FTDSTRQDCPIBEG-FHWLQOOXSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Synonyms

f-Met-Leu-Phe-OMe, FMLP OMe, For-Met-Leu-Phe-OMe, formyl-Met-Leu-Phe OMe, formyl-methionyl-leucyl-phenylalanine methyl ester, formylmethionyl-leucyl-phenylalanine methyl ester, HCO-Met-Leu-Phe-Ome

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O

Function and Mechanism of Action:

fMLP is a synthetic tripeptide, meaning it is a molecule composed of three amino acids linked together: formylmethionyl, leucyl, and phenylalanine. It has a methyl ester group attached to its C-terminus, giving it the full name Formylmethionyl-leucyl-phenylalanine methyl ester. fMLP mimics the N-formylated methionine-containing peptides found in bacteria, which are recognized by the immune system as foreign invaders. [PubChem, Formylmethionyl-leucyl-phenylalanine methyl ester, ]

Due to its structural similarity to bacterial peptides, fMLP binds to specific receptors on immune cells, particularly neutrophils and monocytes. This binding triggers a cascade of cellular responses, including:

  • Activation of cell migration: fMLP stimulates the movement of immune cells towards the site of infection, a process known as chemotaxis. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Release of inflammatory mediators: fMLP induces the release of various molecules from immune cells, such as reactive oxygen species and cytokines, which contribute to inflammation and immune defense. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Phagocytosis: fMLP can also enhance the process of phagocytosis, where immune cells engulf and destroy foreign particles, including bacteria. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

Applications in Research:

fMLP is a valuable tool in various scientific research fields, including:

  • Immunology: fMLP is used to study the function and activation of immune cells, particularly neutrophils and monocytes. It helps researchers understand the mechanisms involved in inflammation, immune response, and host defense against pathogens. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]
  • Drug discovery: fMLP can be used to screen and evaluate potential new drugs that modulate immune cell function or target specific receptors involved in inflammation. [Science Direct, Formylated peptides as chemoattractants: Diverse roles in immunity and inflammation, ]
  • Cellular signaling: fMLP serves as a model molecule to study signal transduction pathways activated by G protein-coupled receptors, a class of receptors involved in various cellular processes. [National Institutes of Health, Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), ]

fMLF-Me is a short, synthetic analog of a naturally occurring bacterial peptide fragment. Scientists synthesize fMLF-Me to study chemotaxis, the process by which cells move in response to chemical signals.


Molecular Structure Analysis

fMLF-Me has a linear structure formed by linking the four amino acids through peptide bonds. The N-terminus (beginning) of the molecule is formylated (has a formyl group attached), and the C-terminus (end) has a methyl ester group modification []. The specific arrangement of side chains (functional groups) on the amino acids likely plays a role in its interactions with other molecules.


Chemical Reactions Analysis

The exact synthesis pathway for fMLF-Me may involve proprietary methods, but peptide synthesis typically involves a series of reactions coupling the amino acids in the desired order []. The mechanism of fMLF-Me decomposition likely follows the general pathways for peptide hydrolysis, which can be broken down by enzymes or under specific chemical conditions.

XLogP3

1.8

Sequence

MLF

Wikipedia

Formylmethionyl-leucyl-phenylalanine methyl ester

Dates

Modify: 2023-08-15

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